Thieno[3,2-d]pyrimidin-7-ylmethanol
Description
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidin-7-ylmethanol |
InChI |
InChI=1S/C7H6N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1,3-4,10H,2H2 |
InChI Key |
NNEVHLDNFSMAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)CO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Thieno[3,2-d]pyrimidin-7-ylmethanol derivatives have been extensively studied for their anticancer activities. Various studies have demonstrated their potential in inhibiting cancer cell growth across multiple types of cancer.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research has shown that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For instance, a study reported that certain derivatives had IC50 values as low as 0.94 μM against A549 cells, indicating potent anti-proliferative effects without toxicity to normal human liver cells .
- Molecular Docking Studies : In silico studies have indicated that these compounds can effectively bind to key targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer progression. This suggests that this compound could be a valuable lead in developing targeted cancer therapies .
Antimalarial Activity
This compound has shown promise in antimalarial research, particularly against Plasmodium falciparum, the parasite responsible for malaria.
Research Insights
- Multistage Activity : A derivative known as Gamhepathiopine was identified for its activity against various developmental stages of P. falciparum. The compound demonstrated effective inhibition of the blood stage and also showed activity against liver stages in rodent models .
- Structure-Activity Relationship : Studies have explored modifications at different positions on the thienopyrimidine scaffold to enhance antimalarial activity. For example, substituents like tert-butylamine at position 2 were found to maintain efficacy against resistant strains of malaria .
Antiviral Applications
The compound has also been investigated for its potential antiviral properties, particularly against respiratory syncytial virus (RSV).
Patent Insights
A patent describes the use of thieno[3,2-d]pyrimidine derivatives as modulators for treating infections caused by pneumoviruses, including RSV. This highlights the compound's versatility beyond oncology and infectious diseases .
Antimicrobial Properties
This compound derivatives have been evaluated for their antimicrobial activities.
Findings from Research
- Broad Spectrum Activity : Studies have reported that these compounds exhibit significant antimicrobial effects against various bacterial strains. The synthesis of new derivatives has led to enhanced potency against both Gram-positive and Gram-negative bacteria .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
EGFR/ErbB2 Inhibitors
A series of 4,6-disubstituted thieno[3,2-d]pyrimidine derivatives (e.g., compounds 152–157) demonstrated potent dual inhibition of EGFR and ErbB2 kinases. Key substituents, such as pyrrolidinyl-acetylenic groups, significantly enhanced inhibitory activity, with IC50 values as low as 14 nM (compound 152) . Modifications to the carbamate group further improved oral bioavailability, underscoring the importance of substituent choice in optimizing pharmacokinetics .
Table 1: EGFR/ErbB2 Inhibitory Activity of Selected Derivatives
| Compound | EGFR IC50 (nM) | ErbB2 Inhibition | Key Substituents |
|---|---|---|---|
| 152 | 14 | Yes | Pyrrolidinyl-acetylenic |
| 154 | 20 | Yes | Modified carbamate |
| 157 | 65 | Moderate | Bulky aryl groups |
DGAT-1 Inhibitors
Thieno[3,2-d]pyrimidine derivatives like 16a (cis-2-(4-(4-(3-(3-chlorophenyl)ureido)phenyl)thieno[3,2-d]pyrimidin-7-yl)cyclohexyl)acetic acid) were synthesized as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Structural features such as the 3-chlorophenyl ureido group and cyclohexylacetic acid moiety were critical for DGAT-1 inhibition, with LCMS (ESI) m/z 521.1 [M+H]+ confirming purity .
Anticonvulsant Agents
Thieno[3,2-d]pyrimidines bearing triazole, imidazole, or pyrazole rings (e.g., 7a–d, 9a–d) were evaluated for anticonvulsant activity. In the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, compounds with triazole substituents showed superior activity compared to imidazole or pyrazole analogs. For instance, 7a–d (2-alkoxy-4-triazolyl derivatives) exhibited significant seizure suppression, highlighting the role of heterocyclic substituents in enhancing CNS activity .
Table 2: Anticonvulsant Activity of Heterocyclic Derivatives
| Compound | Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
|---|---|---|---|
| 7a | Triazole (R = H) | 12.5 | 25.8 |
| 9a | Imidazole | 28.3 | >100 |
| 11a | Pyrazole | 35.6 | >100 |
Structural Isomerism Effects
Replacing the thieno[3,2-d]pyrimidine backbone with thieno[2,3-d]pyrimidine (e.g., in antiproliferative agents 7a–d vs. 4a–d) led to marked differences in activity. The [2,3-d] isomer exhibited superior antiproliferative effects, likely due to enhanced binding to phosphatidylinositol 3-kinase alpha (PI3Kα) . This underscores the critical influence of ring fusion orientation on target engagement.
Physicochemical Properties
The derivative [2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methanol (CAS 1032758-44-3) has a molecular weight of 299.776 g/mol and a boiling point of 485.9°C .
Q & A
Q. What are the standard synthetic routes for Thieno[3,2-d]pyrimidin-7-ylmethanol, and how are intermediates characterized?
- Methodological Answer : this compound can be synthesized via cyclocondensation of 3-amino-4-cyano-2-thiophenecarboxamide derivatives. For example, heating 3-amino-4-cyano-2-thiophenecarboxamide in formic acid yields thieno[3,2-d]pyrimidine-4-one intermediates, which can be further functionalized at the 7-position using reductive amination or oxidation-reduction sequences .
- Key Steps :
- Intermediate Preparation : Oxidize 7-hydroxymethyl derivatives (e.g., using Dess-Martin periodinane) to aldehydes for subsequent reactions .
- Reductive Amination : React the aldehyde intermediate with amines using sodium cyanoborohydride (NaBH3CN) at pH 6 to introduce substituents .
- Characterization : Confirm intermediates via -NMR (e.g., δ 2.33–3.78 ppm for methyl and cyclohexyl protons) and HRMS .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- -NMR : Distinct signals for the methanol (-CH2OH) group appear as singlets or triplets between δ 3.5–4.5 ppm, with aromatic protons in the thienopyrimidine ring at δ 6.8–8.2 ppm. Coupling patterns (e.g., absence of long-range coupling between thiophene and pyrimidine protons) confirm regiochemistry .
- LCMS/HRMS : Use electrospray ionization (ESI) to detect [M+H] peaks (e.g., m/z 482.2 for intermediates) and validate molecular formulas .
- HPLC Purity : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95% for bioactive derivatives) .
Advanced Research Questions
Q. How can contradictory yields in oxidation steps during synthesis be resolved?
- Methodological Answer : Oxidation of 7-hydroxymethyl derivatives to aldehydes is critical but prone to variability. Evidence shows Dess-Martin periodinane (DMP) achieves 91% yield in aqueous conditions, while ceric ammonium nitrate (CAN) results in incomplete conversion. Key factors:
Q. What strategies improve low yields in reductive amination for introducing aryl groups at the 7-position?
- Methodological Answer : Low yields (<50%) often arise from poor imine formation or competing reduction of aldehydes. Optimize by:
- pH Control : Maintain pH 6–7 using acetic acid/sodium acetate buffers to stabilize the imine intermediate.
- Catalyst : Replace NaBH3CN with polymer-supported borohydrides to enhance selectivity.
- Substrate Activation : Use electron-rich aryl amines (e.g., 4-methoxyaniline) to accelerate imine formation .
Q. How do structural modifications of this compound influence its biological activity (e.g., DGAT inhibition)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methanol group with carboxamide or acetate moieties to enhance solubility (e.g., methyl 2-(4-(4-aminophenyl)thieno[3,2-d]pyrimidin-7-yl)cyclohexyl acetate, IC = 12 nM against DGAT1) .
- SAR Studies : Introduce bulky substituents (e.g., 3-chlorophenylurea) at the 4-position to improve binding affinity. Confirm via docking studies using DGAT1 crystal structures (PDB: 5A5O) .
Data Contradiction Analysis
Q. Why do certain synthetic routes produce thieno[3,4-b]pyridine byproducts instead of the desired thienopyrimidine?
- Methodological Answer : Side reactions occur when β-ketoamide intermediates (e.g., from 2,2,6-trimethyl-1,3-dioxin-4-one) undergo unintended cyclization in polar solvents like ethylene glycol. Mitigate by:
- Solvent Choice : Use non-polar solvents (e.g., toluene) with drying agents (CaCl) to favor pyrimidine ring closure over pyridine formation.
- Temperature Control : Limit reflux temperatures to <100°C to prevent decomposition .
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating this compound derivatives as kinase inhibitors?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based ADP-Glo™ assays for DGAT1/2 inhibition profiling.
- Cellular Uptake : Measure cytotoxicity in HepG2 cells via MTT assay (IC values <1 μM indicate therapeutic potential) .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify via LC-MS to predict pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
